Mozavaptan Hydrochloride

Description

See also: Mozavaptan (has active moiety).

Structure

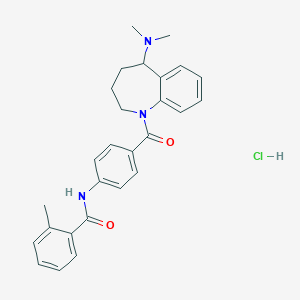

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O2.ClH/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30;/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOROBKPIULFQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90930125 | |

| Record name | N-{4-[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]phenyl}-2-methylbenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138470-70-9 | |

| Record name | Mozavaptan hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138470-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mozavaptan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138470709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{4-[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]phenyl}-2-methylbenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 138470-70-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOZAVAPTAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F39AR1YW1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of Mozavaptan Hydrochloride

Mozavaptan (B1181) hydrochloride is a non-peptide, selective vasopressin V2 receptor antagonist. ontosight.ai As a member of the benzazepine class of compounds, its primary mechanism of action is the competitive inhibition of the vasopressin V2 receptor. selleckchem.compatsnap.comdrugcentral.org These receptors are predominantly located in the renal collecting ducts, which are crucial for regulating the body's water balance. ontosight.aipatsnap.compatsnap.com

The hormone arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), plays a key role in maintaining serum osmolality and blood pressure. patsnap.com AVP binds to V2 receptors, initiating a signaling cascade that involves adenylyl cyclase and cyclic AMP (cAMP). patsnap.com This process leads to the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells. patsnap.com These channels facilitate the reabsorption of water from the urine back into the bloodstream, thus concentrating the urine and conserving body water. patsnap.compatsnap.com

Mozavaptan hydrochloride works by selectively and competitively blocking these V2 receptors. patsnap.commedchemexpress.com By doing so, it prevents AVP from binding and initiating the downstream signaling pathway. patsnap.com This antagonism inhibits the insertion of aquaporin-2 water channels, thereby reducing water reabsorption in the kidneys. patsnap.compatsnap.com The result is an increase in the excretion of electrolyte-free water, a process known as aquaresis. patsnap.compatsnap.com A key feature of this action is that it does not significantly alter the excretion of electrolytes such as sodium and potassium. ontosight.aipatsnap.com This selective water diuresis makes this compound effective in conditions characterized by excess water retention relative to sodium, such as euvolemic and hypervolemic hyponatremia. ontosight.aipatsnap.com

Research has demonstrated the high selectivity of mozavaptan for the V2 receptor over the V1 receptor. medchemexpress.commedchemexpress.com This selectivity minimizes the effects on other physiological processes regulated by vasopressin via V1 receptors, such as blood pressure. patsnap.com

Receptor Selectivity of Mozavaptan

| Receptor | IC50 | Selectivity |

|---|---|---|

| Vasopressin V2 Receptor | 14 nM | ~85-fold higher than for V1 |

| Vasopressin V1 Receptor | 1.2 µM |

This table shows the half-maximal inhibitory concentration (IC50) of Mozavaptan for vasopressin V1 and V2 receptors, indicating its higher affinity for the V2 receptor. medchemexpress.commedchemexpress.commedchemexpress.com

Regulation of Water Balance and Serum Osmolality

The primary therapeutic effect of Mozavaptan (B1181) hydrochloride stems from its ability to regulate water balance and consequently normalize serum osmolality. patsnap.comnih.gov In conditions such as the Syndrome of Inappropriate Antidiuretic Hormone secretion (SIADH), excessive AVP leads to undue water retention, resulting in dilutional hyponatremia (low serum sodium levels) and decreased serum osmolality. patsnap.comoup.com

By antagonizing the V2 receptors, Mozavaptan hydrochloride directly counteracts the effects of excessive AVP on the kidneys. patsnap.com This leads to a dose-dependent increase in urine output and a decrease in urine osmolality. medchemexpress.com The increased excretion of free water helps to reduce the total body water, thereby correcting the dilutional hyponatremia and increasing the serum sodium concentration towards a normal range. patsnap.comresearchgate.net

Clinical and preclinical studies have substantiated these effects. In animal models, oral administration of this compound resulted in a dose-dependent increase in urine volume and a decrease in urine osmolality. researchgate.net In conscious dogs, the compound was shown to increase free water clearance without significantly affecting sodium excretion. researchgate.net

A clinical study involving patients with ectopic ADH syndrome, a condition that causes SIADH, demonstrated the effectiveness of mozavaptan in a clinical setting. oup.com Short-term treatment with the drug led to a statistically significant increase in serum sodium concentrations. oup.com This correction of hyponatremia was also associated with an improvement in related clinical symptoms. oup.com The ability of this compound to promote aquaresis without causing significant electrolyte loss is a key advantage in managing water balance. patsnap.comontosight.ai

Clinical Research Findings on Mozavaptan in Ectopic ADH Syndrome

| Parameter | Baseline (Mean ± SD) | After 7-day Treatment (Mean ± SD) |

|---|---|---|

| Serum Sodium Concentration | 122.8 ± 6.7 mEq/l | 133.3 ± 8.3 mEq/l |

This table summarizes the change in serum sodium concentration in patients with ectopic ADH syndrome following a 7-day treatment with Mozavaptan, showing a significant increase towards normalization. oup.com

Preclinical Research and Experimental Models of Mozavaptan Hydrochloride

In Vitro Receptor Binding and Functional Assays

In vitro studies have been crucial in defining the interaction of mozavaptan (B1181) hydrochloride with its target receptors. These assays provide a foundational understanding of the compound's selectivity and potency.

Mozavaptan hydrochloride is a selective antagonist for the vasopressin V2 receptor. medchemexpress.comselleckchem.comselleckchem.comontosight.aimedchemexpress.combiosynth.com It demonstrates significantly higher affinity for the V2 receptor compared to the V1a receptor. medchemexpress.comselleckchem.comselleckchem.com Research has shown that mozavaptan is approximately 85 to 100 times more selective for the V2 receptor over the V1 receptor. medchemexpress.comselleckchem.com This selectivity is a key characteristic, as the V2 receptor is primarily located in the renal collecting duct cells and mediates the antidiuretic effect of arginine vasopressin (AVP). ahajournals.orgnih.gov In contrast, V1a receptors are more widely distributed, including in blood vessels, and are involved in vasoconstriction. nih.gov

Studies using radioligand binding assays on rat kidney and liver membranes, which endogenously express high levels of V2 and V1 receptors respectively, have confirmed this selectivity. biomol.com The compound's chemical structure, a benzazepine derivative, contributes to this receptor-specific interaction. medchemexpress.comselleckchem.comselleckchem.com

The antagonistic potency of this compound has been quantified through various in vitro assays. It acts as a competitive antagonist at the vasopressin receptors. medchemexpress.comselleckchem.com This means it binds to the receptor at the same site as the natural ligand, AVP, but does not activate it, thereby blocking the downstream signaling cascade. patsnap.com

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. For this compound, the IC50 for the vasopressin V2 receptor has been reported to be 14 nM. medchemexpress.comselleckchem.comselleckchem.commedchemexpress.com In contrast, its IC50 for the V1 receptor is significantly higher at 1.2 µM, further highlighting its V2-selective nature. medchemexpress.comselleckchem.comselleckchem.commedchemexpress.com Another study reported an IC50 of 20 ± 2 nmol/l for renal V2 receptors in rat kidney medulla membranes. The binding affinity, represented by the dissociation constant (Ki), has been measured at 9.42 nM in HeLa cells expressing the human V2 receptor. biomol.com

Table 1: In Vitro Receptor Binding Profile of this compound

| Receptor | Parameter | Value | Reference |

| Vasopressin V2 Receptor | IC50 | 14 nM | medchemexpress.comselleckchem.comselleckchem.commedchemexpress.com |

| Vasopressin V1 Receptor | IC50 | 1.2 µM | medchemexpress.comselleckchem.comselleckchem.commedchemexpress.com |

| Human V2 Receptor (HeLa cells) | Ki | 9.42 nM | biomol.com |

| Rat Renal V2 Receptor | IC50 | 20 ± 2 nmol/l |

In Vivo Pharmacological Studies in Animal Models

Following the in vitro characterization, in vivo studies in animal models have been essential to understand the physiological effects of this compound. These studies have primarily focused on its impact on renal function.

The primary in vivo effect of this compound is aquaresis, the excretion of free water without a significant loss of electrolytes. ontosight.aiahajournals.orgnih.govpatsnap.com This is a direct consequence of its V2 receptor antagonism in the kidneys. patsnap.compatsnap.com

In conscious rats and dogs, oral administration of this compound has been shown to dose-dependently increase urine flow and decrease urine osmolality. medchemexpress.combiomol.comresearchgate.net This effect has been observed to be consistent over a four-week period of repeated oral administration in conscious rats. researchgate.net The compound also inhibits the antidiuretic action of exogenously administered AVP in water-loaded, alcohol-anesthetized rats. medchemexpress.comselleckchem.combiomol.com Furthermore, in conscious female Brattleboro rats, which have central diabetes insipidus and lack endogenous vasopressin, this compound did not show any antidiuretic activity, confirming its antagonistic nature. researchgate.net

A key feature of this compound's action is its minimal effect on electrolyte excretion. ontosight.aibiosynth.comnih.gov While it promotes the excretion of free water, it does not significantly increase the excretion of sodium or other electrolytes. ontosight.airesearchgate.net In rats, a slight increase in urinary sodium excretion was noted, but this effect was not observed in dogs. researchgate.net This selective water diuresis distinguishes it from conventional diuretics, which often lead to significant electrolyte loss. researchgate.net

Table 2: Summary of In Vivo Effects of this compound in Animal Models

| Animal Model | Effect on Urine Flow | Effect on Urine Osmolality | Effect on Urinary Electrolyte Excretion | Reference |

| Conscious Rats | Increased | Decreased | Slight increase in sodium | medchemexpress.combiomol.comresearchgate.net |

| Conscious Dogs | Increased | Decreased | No significant change | researchgate.net |

Renal Physiological Responses to this compound Administration

Assessment of Free Water Clearance

This compound functions as a selective V2 receptor antagonist, which promotes electrolyte-free water excretion, a process known as aquaresis. elsevier.es Preclinical studies in animal models have consistently demonstrated this primary pharmacodynamic effect. In conscious rats and dogs, oral administration of this compound resulted in a dose-dependent increase in urine volume and a corresponding decrease in urine osmolality. elsevier.es

This aquaretic action is distinct from that of traditional diuretics, which typically increase the excretion of both water and electrolytes like sodium. elsevier.es In conscious dogs, this compound was shown to dose-dependently increase free water clearance, an effect not observed with the loop diuretic furosemide (B1674285). elsevier.es This selective water diuresis is achieved by antagonizing the action of arginine vasopressin (AVP) at the V2 receptors in the renal collecting ducts. oup.com This blockade prevents the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells, thereby inhibiting water reabsorption from the glomerular filtrate. oup.comnih.gov

Experimental Models of Hyponatremia and Fluid Imbalance

Efficacy in Syndrome of Inappropriate Antidiuretic Hormone (SIADH) Animal Models

This compound has demonstrated beneficial aquaretic effects in rat models of the syndrome of inappropriate secretion of vasopressin (SIADH). nih.gov In animal models of hyponatremia characterized by water-retaining states, such as those induced to mimic SIADH, vasopressin receptor antagonists have been shown to markedly increase free water excretion. elsevier.es The administration of this compound to conscious male dogs led to an increase in serum sodium concentrations, highlighting its potential utility for managing the hyponatremia that is a hallmark of SIADH. elsevier.es By blocking the V2 receptors, Mozavaptan counteracts the excessive water retention caused by non-osmotic AVP release, promoting aquaresis and the normalization of serum sodium levels. nih.gov

Evaluation in Congestive Heart Failure Models

The efficacy of this compound has been assessed in rat models of congestive heart failure (CHF), typically induced by coronary artery ligation. nih.govnih.gov In these models, CHF is characterized by impaired cardiac function and significant water retention. nih.gov Chronic administration of this compound to rats with post-infarction CHF resulted in a sustained and significant increase in urine volume and a decrease in urine osmolality. nih.gov

A key finding in these preclinical CHF models is that Mozavaptan's aquaretic effect was not associated with the activation of the renin-angiotensin system (RAS), a common consequence of traditional diuretic therapy. nih.gov Furthermore, studies showed that CHF induces an upregulation of aquaporin-2 (AQP2) water channels in the kidneys, contributing to water retention. nih.govphysiology.org Treatment with this compound in these CHF rats significantly reduced the expression of both mRNA and protein for AQP2, directly demonstrating its mechanism of action at the molecular level. nih.govphysiology.org Despite these positive effects on water balance, the long-term administration of Mozavaptan did not significantly alter cardiac remodeling or improve survival in the rat post-infarction CHF model. nih.gov

Table 1: Effects of Mozavaptan (OPC-31260) in a Rat Model of Congestive Heart Failure (CHF)

| Parameter | CHF + Vehicle | CHF + Mozavaptan (OPC-31260) | Key Finding |

|---|---|---|---|

| Urine Volume | Baseline | Significantly Increased | Demonstrates a potent aquaretic effect. nih.gov |

| Urine Osmolality | Increased | Significantly Decreased | Confirms promotion of free water excretion. nih.govnih.gov |

| Aquaporin-2 (AQP2) Expression | Upregulated | Significantly Diminished | Shows inhibition of the key target for water reabsorption. nih.gov |

| Plasma Renin Activity (RAS) | Not Increased | No Activation | Highlights a potential advantage over traditional diuretics. nih.gov |

Studies in Cirrhosis Models

Preclinical research has confirmed the therapeutic efficacy of this compound in animal models of liver cirrhosis with ascites and impaired water excretion. nih.gov In a study using rats with liver cirrhosis induced by carbon tetrachloride (CCl4), a model that mimics human cirrhosis with ascites, Mozavaptan significantly improved the ability to excrete a water load. nih.gov

In these cirrhotic rats, the percentage of a water load excreted over three hours was significantly lower than in healthy control rats. nih.gov Following oral administration of Mozavaptan, the water excretion in cirrhotic rats increased dramatically, far exceeding that of untreated controls. nih.gov Concurrently, the compound significantly reduced the minimal urine osmolality in the treated cirrhotic rats, indicating effective aquaresis. nih.gov Another study in rats with decompensated liver cirrhosis and hyponatremia also demonstrated that Mozavaptan induced a significant aquaretic response. physiology.org These findings suggest that the vasopressin-mediated capacity for renal water reabsorption is increased in cirrhosis and can be effectively counteracted by V2 receptor antagonism. physiology.org

Table 2: Efficacy of Mozavaptan (OPC-31260) in CCl4-Induced Cirrhotic Rats

| Parameter | Vehicle-Treated Cirrhotic Rats | Mozavaptan-Treated Cirrhotic Rats | Significance |

|---|---|---|---|

| % Water Load Excreted (3h) | 62.5% | 215.1% | P < 0.01 nih.gov |

| Minimal Urine Osmolality (mOsm/kg H₂O) | 185.5 | 85.2 | P < 0.01 nih.gov |

Non-Renal Vasopressin Receptor-Mediated Effects

Central Nervous System Impact Studies

Preclinical assessments and physicochemical property analyses classify Mozavaptan as a non-Central Nervous System (CNS) drug. nih.govacs.org Its mechanism of action is highly selective for the vasopressin V2 receptor, which is predominantly located in the renal collecting ducts, as opposed to the V1a and V1b receptors that are more prevalent in the CNS. oup.com

Studies on related compounds suggest that penetration of the blood-brain barrier by this class of drug is low. tga.gov.au This characteristic limits the potential for direct pharmacological effects within the brain. Indeed, in preclinical in vitro studies investigating other receptor systems, Mozavaptan has been used as a control compound to demonstrate selective V2 receptor activity and a lack of effect on CNS-related receptors like the V1A receptor. nih.gov For instance, a study on a V1A receptor PET probe confirmed that Mozavaptan did not block the probe's binding in the CNS, underscoring its selectivity and limited CNS impact. nih.gov

Vascular Tone Modulation Research

Preclinical research into the effects of this compound on vascular tone has primarily focused on its receptor selectivity and its subsequent impact on hemodynamic parameters. As a vasopressin V2 receptor antagonist, Mozavaptan's primary mechanism of action is centered on the renal collecting ducts to promote aquaresis, the excretion of free water. bioscientifica.compatsnap.com The modulation of vascular tone is principally mediated by vasopressin V1a receptors located on vascular smooth muscle cells, which, when stimulated by arginine vasopressin (AVP), lead to vasoconstriction. medchemexpress.comaltmeyers.org

Investigations into the receptor binding affinity of this compound have revealed a significant selectivity for the V2 receptor over the V1a receptor. This selectivity is a key determinant of its pharmacological profile and its limited direct effects on vascular tone.

| Receptor Subtype | IC50 Value | Selectivity (V2 vs. V1a) | Reference |

| Vasopressin V2 Receptor | 14 nM | ~85-fold | medchemexpress.com |

| Vasopressin V1a Receptor | 1.2 µM | medchemexpress.com | |

| IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |

The high selectivity of Mozavaptan for the V2 receptor suggests a minimal direct interaction with the V1a receptors that regulate vascular tone. This is supported by preclinical studies in animal models and healthy human subjects. In a study involving conscious rats, the administration of this compound (also known as OPC-31260) led to a dose-dependent increase in urine volume and a decrease in urine osmolality, characteristic of its aquaretic effect. medchemexpress.com

Crucially, studies in healthy human volunteers have demonstrated that single oral doses of this compound produced dose-dependent aquaresis without causing alterations in blood pressure or heart rate. bioscientifica.com This lack of a significant hemodynamic effect is consistent with its high selectivity for the V2 receptor and weak affinity for the V1a receptor.

Furthermore, in a preclinical model of heart failure in rats, long-term administration of this compound resulted in sustained aquaretic effects. Importantly, this chronic V2 receptor blockade did not lead to adverse effects on cardiac structure or aggravate left ventricular dilatation. physiology.org While not a direct measurement of vascular tone, these findings support the compound's limited impact on the cardiovascular system.

Clinical Research and Therapeutic Efficacy of Mozavaptan Hydrochloride

Clinical Trial Outcomes in Hyponatremia

Clinical investigations into mozavaptan (B1181) hydrochloride have primarily centered on its efficacy in patient populations with hyponatremia characterized by inappropriate water retention. As a vasopressin V2 receptor antagonist, its therapeutic action is directed at correcting the dilutional hyponatremia that arises in euvolemic and hypervolemic states. nih.govnih.gov

Euvolemic hyponatremia, where the body's total sodium is normal but total body water is increased, is a primary target for vaptan-class drugs. nih.govtandfonline.com The most well-documented application of mozavaptan in this category is in patients with the syndrome of inappropriate antidiuretic hormone secretion (SIADH). medchemexpress.com SIADH, a common cause of euvolemic hyponatremia, can be induced by various factors, including ectopic production of ADH by tumors. oup.comnih.gov Clinical studies focusing on this specific sub-population provide the main body of evidence for mozavaptan's efficacy.

In hypervolemic hyponatremia, both total body sodium and water are increased, but the water gain is greater. While vasopressin receptor antagonists as a class are indicated for this condition, specific and detailed clinical trial data focusing solely on mozavaptan hydrochloride's efficacy in broad populations with hypervolemic hyponatremia (e.g., from congestive heart failure or cirrhosis) is less prominent in published research compared to its use in SIADH. nih.govsemanticscholar.orgresearchgate.net

A key open-label, multicenter clinical trial provided significant evidence for the efficacy of mozavaptan in treating hyponatremia due to ectopic ADH syndrome. nih.govoup.com This condition is a medical emergency characterized by dilutional hyponatremia. nih.gov The study evaluated the clinical effectiveness of mozavaptan in 16 patients with this syndrome. nih.govoup.com

In this pivotal trial, short-term treatment over seven days resulted in a significant improvement in serum sodium levels. nih.gov The study also noted that symptoms associated with hyponatremia, such as anorexia, nausea, vomiting, headache, and other central nervous system symptoms, improved or disappeared in seven of the eight patients who presented with these symptoms at baseline. oup.com Based on these findings, mozavaptan was approved in Japan as an orphan drug for this indication. nih.govoup.com

Table 1: Efficacy of Mozavaptan in Ectopic ADH Syndrome Clinical Trial

| Efficacy Endpoint | Outcome | Number of Patients (N=16) |

| Serum Sodium Correction | Improved to Normal Range | 8 |

| Increased by at least 6 mEq/L (but below normal) | 4 | |

| Increased by less than 6 mEq/L | 4 | |

| Symptom Improvement | Symptoms Improved or Disappeared | 7 of 8 |

Data sourced from a clinical trial on patients with ectopic ADH syndrome. oup.com

The dynamics of serum sodium correction with mozavaptan have been documented in clinical trials. In the study of 16 patients with ectopic ADH syndrome, the mean serum sodium concentration increased significantly from a baseline of 122.8 ± 6.7 mEq/L to 133.3 ± 8.3 mEq/L after seven days of treatment. nih.govoup.com A notable increase was observed within the first 24 hours after the initial dose, with the serum sodium level rising to 129.1 ± 5.7 mEq/L. oup.com

While effective, the rate of correction is a critical consideration in the management of hyponatremia to avoid the risk of overly rapid correction, which can lead to severe neurological complications like osmotic demyelination syndrome. samsca.comjwatch.org In the mozavaptan trial for ectopic ADH syndrome, no instances of excessively rapid increases in serum sodium or central pontine myelinolysis were reported, suggesting a stable and controlled correction within the studied patient population. oup.com General guidelines for hyponatremia correction recommend limiting the increase to less than 10 to 12 mEq/L in 24 hours. jwatch.orgajkdblog.org

Table 2: Time-Course of Serum Sodium Concentration with Mozavaptan Treatment

| Time Point | Mean Serum Sodium Concentration (mEq/L) | Standard Deviation (±) |

| Baseline | 122.8 | 6.7 |

| 24 Hours Post-First Dose | 129.1 | 5.7 |

| 24 Hours Post-Completion of Treatment (Day 8) | 133.3 | 8.3 |

Data reflects the mean values observed in a 7-day clinical trial of 16 patients with ectopic ADH syndrome. oup.com

Application in Specific Patient Populations

The use of mozavaptan has been particularly highlighted in distinct patient groups where hyponatremia presents a significant clinical challenge.

Hyponatremia is a frequent electrolyte abnormality in cancer patients, especially those with small cell lung carcinoma (SCLC), which is a common cause of ectopic ADH syndrome. oup.comcinj.org The presence of hyponatremia can complicate cancer treatment, particularly making it difficult to administer aggressive chemotherapy regimens that include platinum-containing drugs. oup.comoup.com

Clinical research has underscored the important role mozavaptan can play in this setting. nih.gov By effectively correcting the hyponatremia, mozavaptan may enable patients, who might otherwise be unable to tolerate it, to receive necessary and aggressive chemotherapy. oup.comoup.com Furthermore, the management of hyponatremia with mozavaptan can alleviate the need for strict fluid restrictions, which often worsens the quality of life for these patients. nih.govoup.com This makes mozavaptan a valuable therapeutic option in both the aggressive treatment and palliative care of cancer patients with ectopic ADH syndrome. oup.com

Role in Chronic Heart Failure Management

The therapeutic potential of vasopressin antagonists in heart failure (HF) is based on their ability to induce aquaresis, which can alleviate congestion, a primary concern in HF patients. ahajournals.org While several vasopressin antagonists have been studied in the context of heart failure, specific clinical data on the efficacy of this compound in chronic heart failure management are limited in the available literature. ahajournals.orgahajournals.org

General studies on the vaptan class have shown that these agents can increase urine output and normalize serum sodium levels in hyponatremic HF patients. ahajournals.org For instance, trials with the related V2 antagonist, tolvaptan (B1682983), such as the ACTIV in CHF and EVEREST trials, demonstrated effective aquaresis and improvement in serum sodium levels, although a significant benefit on long-term mortality outcomes was not established. ahajournals.orgnih.gov While it can be postulated that mozavaptan might offer similar benefits due to its class effect, dedicated large-scale clinical trials focusing specifically on mozavaptan for morbidity and mortality outcomes in chronic heart failure patients are not extensively detailed in the reviewed sources.

Utility in Liver Cirrhosis-Associated Ascites

Ascites, the accumulation of fluid in the peritoneal cavity, is a common and debilitating complication of advanced liver cirrhosis, often associated with a poor quality of life. nih.gov Vasopressin V2 receptor antagonists like mozavaptan have been investigated as a targeted therapy to manage ascites by promoting the excretion of solute-free water. nih.govwjgnet.com

A meta-analysis of randomized controlled trials involving various vaptans (including mozavaptan, tolvaptan, lixivaptan, and satavaptan) in patients with cirrhosis and ascites demonstrated significant therapeutic effects. nih.gov The analysis revealed that treatment with a vaptan led to:

A significant increase in serum sodium concentration. nih.gov

A notable reduction in body weight and abdominal girth. nih.gov

A lower incidence of worsening ascites compared to control groups. nih.gov

These findings suggest that by inducing aquaresis, mozavaptan and other vaptans can be an effective adjunctive therapy in the management of cirrhotic ascites, particularly in patients who have an inadequate response to conventional diuretics. nih.govwjgnet.com

Comparative Clinical Effectiveness Studies

The evaluation of mozavaptan's clinical utility involves comparing its effectiveness against both other drugs in its class (vaptans) and established conventional therapies for hyponatremia and fluid overload.

Comparison with Other Vaptans (e.g., Tolvaptan, Conivaptan)

Mozavaptan is one of several vaptans developed for clinical use, each with distinct pharmacological properties. farmaciajournal.com A primary differentiating factor is their receptor selectivity. farmaciajournal.com

Mozavaptan , along with tolvaptan, lixivaptan, and satavaptan, is a selective antagonist of the vasopressin V2 receptor. farmaciajournal.com This specificity targets the kidneys to promote water excretion. patsnap.com

Conivaptan (B1669423) , in contrast, is a non-selective antagonist, blocking both V1a and V2 receptors. farmaciajournal.com The blockade of V1a receptors can also lead to vasodilation, an effect not associated with selective V2 antagonists. ahajournals.org

Tolvaptan is described as a structural modification of its parent drug, mozavaptan, with a higher affinity for the V2 receptor. oup.com While direct head-to-head clinical trials comparing the efficacy of mozavaptan with tolvaptan or conivaptan are not extensively detailed, their availability and approved indications vary by region. For example, mozavaptan was approved in Japan for the treatment of hyponatremia associated with ectopic ADH syndrome, while tolvaptan and conivaptan are available in the United States. oup.comfarmaciajournal.com

Table 1: Comparison of Different Vaptans

| Feature | Mozavaptan | Tolvaptan | Conivaptan |

|---|---|---|---|

| Receptor Selectivity | Selective V2 Antagonist farmaciajournal.com | Selective V2 Antagonist farmaciajournal.com | Non-selective V1a/V2 Antagonist farmaciajournal.com |

| Parent Drug Relationship | Parent compound to Tolvaptan oup.com | Higher V2 affinity than Mozavaptan oup.com | Not applicable |

| Regional Approval Example | Approved in Japan for SIADH farmaciajournal.com | Approved in the USA farmaciajournal.com | Approved in the USA farmaciajournal.com |

| Administration Route | Oral oup.com | Oral nih.gov | Intravenous farmaciajournal.com |

Comparison with Conventional Hyponatremia Therapies

Conventional treatments for euvolemic or hypervolemic hyponatremia include fluid restriction, loop diuretics, and, in severe cases, hypertonic saline. oup.comnih.gov Other agents like demeclocycline (B601452) and lithium have also been used but are often limited by slow onset of action or significant side effects, such as nephrotoxicity. oup.comnih.gov

Clinical research has shown mozavaptan to be an effective alternative, particularly in specific patient populations. An open-label, multicenter clinical trial in Japan evaluated mozavaptan in 16 patients with ectopic ADH syndrome, a condition causing severe hyponatremia. oup.com The study demonstrated significant efficacy where conventional options are often limited. oup.com

Primary Outcome: The mean serum sodium concentration significantly increased from a baseline of 122.8 mEq/L to 133.3 mEq/L after seven days of treatment. oup.comresearchgate.net

Symptomatic Improvement: Clinical symptoms associated with hyponatremia, such as anorexia and nausea/vomiting, were also improved. oup.com

Unlike loop diuretics, which increase both water and electrolyte excretion, mozavaptan's aquaretic effect is more specific to free water, offering a targeted approach to correcting dilutional hyponatremia. patsnap.com This targeted mechanism avoids some of the electrolyte imbalances that can complicate treatment with conventional diuretics. nih.gov

Table 2: Comparison of Mozavaptan and Conventional Hyponatremia Therapies

| Therapy | Mechanism | Key Advantages | Key Limitations |

|---|---|---|---|

| Mozavaptan | Selective V2 Receptor Blockade patsnap.com | Targeted free water excretion (aquaresis); Spares electrolytes patsnap.comnih.gov | Data on long-term outcomes is limited nih.gov |

| Fluid Restriction | Reduces free water intake | Inexpensive oup.com | Poor patient compliance; Modest efficacy oup.com |

| Loop Diuretics | Inhibit Na-K-Cl cotransporter | Effective in volume overload oup.com | Can cause significant electrolyte imbalance oup.com |

| Hypertonic Saline | Increases serum sodium directly | Effective for severe, symptomatic cases nih.gov | Risk of overly rapid correction (osmotic demyelination) nih.gov |

| Demeclocycline/Lithium | Induce nephrogenic diabetes insipidus | Can be effective for SIADH oup.com | Slow onset; Potential for significant toxicity (e.g., nephrotoxicity) oup.comnih.gov |

Patient-Reported Outcomes and Quality of Life Assessments

Patient-reported outcomes (PROs) and quality of life (QoL) assessments are crucial for evaluating the true clinical benefit of a therapy beyond biochemical markers. nih.govplos.org These measures capture the patient's perspective on their health status, symptoms, and functional well-being. nih.gov

In the context of conditions treated by mozavaptan, such as severe hyponatremia or ascites, QoL is often significantly impaired. oup.comnih.gov For instance, patients with SIADH may require strict fluid restriction, which negatively impacts their quality of life. oup.com A stated benefit of mozavaptan is its potential to free patients from such restrictions, thereby improving their daily life. oup.com

While specific, validated patient-reported outcome data from large-scale mozavaptan trials (e.g., using standardized questionnaires like the SF-36 or disease-specific instruments) are not extensively detailed in the provided search results, the clinical trial in patients with ectopic ADH syndrome did note improvements in hyponatremia-related symptoms like anorexia and nausea, which represent a form of patient-reported benefit. oup.com For the broader class of vaptans, a study on tolvaptan in patients with SIAD did utilize the SF-12 Health Survey and found a significant positive effect on the physical component of health. oup.com This suggests that a tangible improvement in patient-perceived health is a potential, though not yet robustly quantified, outcome for mozavaptan as well.

Pharmacokinetic and Pharmacodynamic Research Beyond Basic Parameters

Research on Metabolic Pathways and Enzyme Systems

The biotransformation of Mozavaptan (B1181) hydrochloride is a critical aspect of its pharmacokinetic profile, primarily governed by the cytochrome P450 (CYP) superfamily of enzymes.

Given its reliance on the CYP3A4 pathway, the systemic exposure and activity of Mozavaptan hydrochloride can be significantly altered by the concurrent administration of substances that inhibit or induce this enzyme system. vub.ac.be

Potent inhibitors of CYP3A4, such as ketoconazole (B1673606), itraconazole, and ritonavir (B1064), can decrease the metabolism of Mozavaptan, leading to increased plasma concentrations. vub.ac.be This elevated exposure may intensify the pharmacodynamic effect but also increases the risk of concentration-dependent adverse effects. For instance, while specific quantitative data for mozavaptan is limited, studies on other vasopressin receptor antagonists illustrate this effect. Co-administration of oral conivaptan (B1669423) with the potent CYP3A4 inhibitor ketoconazole resulted in a 4-fold and 11-fold increase in its maximum concentration (Cmax) and area under the curve (AUC), respectively. nih.gov

Conversely, CYP3A4 inducers like rifampin and phenytoin (B1677684) can accelerate the metabolism of Mozavaptan, leading to lower plasma concentrations and potentially reducing its aquaretic efficacy. vub.ac.be Patients taking these inducers may experience a diminished therapeutic response.

Table 1: Influence of CYP3A4 Modulators on this compound

| Modulator Type | Examples | Effect on Mozavaptan Metabolism | Impact on Plasma Concentration | Potential Clinical Outcome |

| Inhibitor | Ketoconazole, Itraconazole, Ritonavir | Decrease | Increase | Enhanced aquaretic effect, potential for toxicity |

| Inducer | Rifampin, Phenytoin | Increase | Decrease | Reduced aquaretic efficacy |

This table is based on established principles of CYP450 drug interactions. vub.ac.be

Physiological Determinants of Drug Response

The aquaretic efficacy of this compound is not uniform across all individuals. It is significantly influenced by the patient's underlying physiological state, including renal function and hormonal balance.

The effectiveness of this compound is dependent on adequate renal function. As a vasopressin V2 receptor antagonist, its mechanism of action is centered within the renal collecting ducts, promoting electrolyte-free water excretion (aquaresis). patsnap.comunar.ac.id

Clinical guidelines and research suggest that the efficacy of vasopressin receptor antagonists, as a class, is diminished in patients with severe renal impairment. nih.gov Specifically, these agents are generally not considered effective if the serum creatinine (B1669602) level is above 2.5 mg/dL. nih.gov Furthermore, this compound is contraindicated in patients with anuria (absence of urine production) and should be used with caution in those with severe renal impairment. patsnap.com

While direct studies quantitatively correlating Mozavaptan's aquaretic effect with specific creatinine clearance levels are limited, research on the similar V2 receptor antagonist tolvaptan (B1682983) provides valuable insights. In a study on patients with autosomal dominant polycystic kidney disease (ADPKD), the response to tolvaptan, measured by the reduction in urine osmolality, was dependent on baseline estimated glomerular filtration rate (eGFR). vub.ac.benih.gov Patients with better baseline renal function (higher eGFR) experienced a greater suppression of urine osmolality, suggesting a more robust aquaretic response. nih.gov However, another study involving tolvaptan in patients with chronic heart failure and advanced chronic kidney disease (CKD) still demonstrated significant diuretic effects, though the response was more closely correlated with baseline urine volume than with renal function itself. nih.govannualreviews.org This suggests that while efficacy may be reduced in severe renal impairment, some level of aquaretic response may still be achievable in patients with moderate CKD.

The pharmacodynamic response to this compound is intrinsically linked to the level of endogenous arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), and the sensitivity of its target receptor, the V2 receptor. patsnap.comahajournals.org

Mozavaptan acts as a competitive antagonist at the V2 receptor, meaning its efficacy is most pronounced in states of AVP excess. nih.gov Conditions such as the Syndrome of Inappropriate Antidiuretic Hormone (SIADH), often associated with certain cancers, are characterized by high levels of AVP, leading to water retention and hyponatremia. oup.compatsnap.com In these high-AVP states, Mozavaptan effectively blocks the hormone's action, leading to increased free water excretion and normalization of serum sodium. oup.comoup.com Clinical trials in patients with ectopic ADH syndrome have shown that Mozavaptan significantly increases serum sodium levels, demonstrating its efficacy in this patient population. oup.comresearchgate.net

The sensitivity and expression of the V2 receptor also play a role. Mozavaptan demonstrates high and selective affinity for the V2 receptor. Research using rat kidney membranes shows an IC50 (half-maximal inhibitory concentration) of 14 nM for the V2 receptor, compared to 1,200 nM for the V1 receptor, indicating high selectivity. caymanchem.com Other studies report a Ki (inhibition constant) of 9.42 nM in cells expressing the human V2 receptor. caymanchem.com Factors such as dehydration can lead to an upregulation of V2 receptor expression, potentially enhancing the drug's effect. bcrenal.ca Furthermore, AVP levels can be modulated by other hormones, such as estrogen and androgens, suggesting that the patient's endocrine status can indirectly influence the response to Mozavaptan. bcrenal.ca

Table 2: Receptor Binding Affinity of Mozavaptan

| Receptor | Binding Affinity Metric | Value | Source System |

| Vasopressin V2 | IC50 | 14 nM | Rat Kidney Membranes |

| Vasopressin V1 | IC50 | 1,200 nM | Rat Liver Membranes |

| Vasopressin V2 | Ki | 9.42 nM | HeLa Cells (Human Receptor) |

This table summarizes key binding affinity data from preclinical studies. caymanchem.com

Drug Interaction Research

Metabolic Drug-Drug Interactions

The metabolism of mozavaptan (B1181) hydrochloride is significantly influenced by the cytochrome P450 3A4 (CYP3A4) enzyme system. Consequently, its interaction with substances that inhibit or induce this enzyme is a critical area of research.

Interactions with CYP3A4 Inhibitors

Co-administration of mozavaptan with potent inhibitors of the CYP3A4 enzyme can substantially increase its plasma concentration. patsnap.com Strong inhibitors like ketoconazole (B1673606), itraconazole, and ritonavir (B1064) can elevate mozavaptan levels, which may heighten the risk of adverse effects. patsnap.com

Research into similar vasopressin receptor antagonists, such as tolvaptan (B1682983), provides quantitative insight into the potential magnitude of these interactions. When tolvaptan was administered with ketoconazole, a strong CYP3A4 inhibitor, its maximum plasma concentration (Cmax) and the area under the curve (AUC), a measure of total drug exposure, increased by 3.48-fold and 5.40-fold, respectively. nih.govnih.gov Another vasopressin antagonist, conivaptan (B1669423), showed a 4-fold and 11-fold increase in its Cmax and AUC, respectively, when co-administered with ketoconazole. researchgate.net These findings underscore the sensitivity of this class of drugs to CYP3A4 inhibition.

Table 1: Effect of a Strong CYP3A4 Inhibitor (Ketoconazole) on the Pharmacokinetics of a Vaptan

Data based on a study with tolvaptan, a related vasopressin receptor antagonist. nih.govnih.gov

Interactions with CYP3A4 Inducers

Conversely, the simultaneous use of mozavaptan with strong inducers of CYP3A4 can markedly decrease its plasma levels, potentially compromising its therapeutic efficacy. patsnap.com Rifampicin is a well-known potent inducer of several cytochrome P450 enzymes, most notably CYP3A4. nih.gov

Studies on the related compound tolvaptan have demonstrated the clinical significance of this interaction. When administered with rifampicin, tolvaptan's Cmax and AUC were reduced to just 13% and 17% of the levels seen when it was given alone, representing an approximate 85% reduction in drug exposure. nih.govmdpi.com This substantial decrease in plasma concentration led to a diminished pharmacodynamic effect, specifically a reduced volume of urine excretion over 24 hours. nih.govnih.gov

Table 2: Effect of a Strong CYP3A4 Inducer (Rifampicin) on the Pharmacokinetics of a Vaptan

Data based on a study with tolvaptan, a related vasopressin receptor antagonist. nih.govnih.gov

Pharmacodynamic Drug-Drug Interactions

Pharmacodynamic interactions involve the combined effects of drugs on the body. For mozavaptan, the primary concerns are with medications that also affect fluid and electrolyte balance or renal function.

Concomitant Use with Diuretics and Electrolyte Imbalance Risk

Mozavaptan promotes aquaresis, the excretion of free water, which can lead to an increase in serum sodium levels. When used concurrently with diuretics, which also alter electrolyte levels, there is an increased risk of significant electrolyte imbalances. patsnap.com The use of vasopressin antagonists in heart failure is seen as a potential alternative to diuretics, partly because diuretics themselves are associated with electrolyte abnormalities. oup.com Caution is advised when mozavaptan is used with diuretics to avoid exacerbating the risk of electrolyte disturbances. patsnap.com

Interactions with Nonsteroidal Anti-inflammatory Drugs (NSAIDs) and Renal Function

Nonsteroidal anti-inflammatory drugs (NSAIDs) can affect renal function and may interact with mozavaptan. patsnap.com NSAIDs can cause salt and water retention and may reduce the effects of certain antihypertensive drugs, including diuretics. nih.gov The mechanism often involves the inhibition of prostaglandin (B15479496) synthesis, which can impact renal blood flow. nih.govnih.gov The combination of NSAIDs and diuretics can increase the risk of adverse nephrotoxic effects. nih.gov Given these properties, using NSAIDs with mozavaptan necessitates careful monitoring of renal function. patsnap.com

Strategies for Mitigating Potential Interactions in Research Settings

To ensure patient safety and data integrity during clinical research on mozavaptan, several strategies are employed to manage potential drug-drug interactions:

Careful Subject Selection: Protocols for clinical trials often exclude participants taking strong CYP3A4 inhibitors or inducers to avoid significant metabolic interactions. nih.gov

Dose Adjustment and Monitoring: When co-administration with an interacting drug is unavoidable, dose adjustments may be necessary. For instance, research on other drugs has shown that identifying potential interactions can lead to interventions like discontinuing a drug or adjusting its dose based on factors like kidney function. mdpi.com

In Vitro and Modeling Studies: Before clinical trials, in vitro studies using human liver microsomes and physiologically based pharmacokinetic (PBPK) modeling can predict the magnitude of potential interactions. nih.gov These simulations help in designing clinical studies to safely assess the impact of interacting drugs. nih.gov

Standardized Protocols: Clinical interaction studies follow specific designs, such as crossover trials, where subjects receive the drug alone and then in combination with an inhibitor or inducer after a washout period. nih.govnih.gov This allows for a direct comparison of pharmacokinetics.

Therapeutic Drug Monitoring (TDM): For certain medications, TDM is recommended when used with interacting drugs to maintain optimal and safe concentrations. dovepress.com This approach could be valuable in managing mozavaptan therapy in complex clinical scenarios.

By implementing these research strategies, a clearer understanding of the drug's interaction profile can be established, guiding safer use in future clinical practice.

Adverse Effects and Safety Profile Analysis in Research Context

Mechanisms Underlying Common Adverse Effects

The primary function of mozavaptan (B1181) hydrochloride is to promote free water excretion by blocking vasopressin V2 receptors in the renal collecting ducts. patsnap.combiosynth.comahajournals.org This action directly leads to the most frequently reported adverse effects: thirst, dry mouth, and polyuria. patsnap.compatsnap.com

Pathophysiology of Thirst and Polyuria

By inhibiting the V2 receptors, mozavaptan prevents the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells. patsnap.com This disruption of the normal water reabsorption process results in an increased excretion of free water, a condition known as aquaresis. patsnap.comjacc.org The direct consequence of this increased water loss is polyuria, or an elevated frequency and volume of urination. patsnap.comovid.com The body's natural response to this state of increased water excretion is a heightened sensation of thirst, a physiological mechanism to encourage fluid intake and maintain hydration. patsnap.comnih.gov

Etiology of Hypernatremia and Dehydration

While mozavaptan is designed to correct hyponatremia by promoting water excretion without significant electrolyte loss, its potent aquaretic effect can lead to hypernatremia (abnormally high serum sodium levels) and dehydration if not carefully managed. patsnap.compatsnap.commsdmanuals.com Hypernatremia can occur if the rate of free water excretion surpasses the rate of fluid intake, leading to an increased concentration of sodium in the blood. patsnap.commsdmanuals.com Symptoms of hypernatremia can range from confusion and muscle twitching to more severe neurological complications like seizures. patsnap.commsdmanuals.com Dehydration results from the net loss of body water. patsnap.com

Renal and Hepatic Safety Monitoring in Clinical Studies

Given its primary site of action in the kidneys and the potential for significant fluid and electrolyte shifts, monitoring renal and hepatic function has been a critical component of clinical studies involving mozavaptan.

Renal Safety: Regular monitoring of serum electrolytes, particularly sodium, is essential to prevent rapid overcorrection of hyponatremia and the development of hypernatremia. patsnap.comoup.com Kidney function parameters, such as serum creatinine (B1669602) and estimated glomerular filtration rate (eGFR), are also closely monitored to detect any potential impairment. patsnap.comclinicaltrials.gov

Hepatic Safety: Although mozavaptan is generally considered to have a good safety profile regarding the liver, instances of liver injury have been associated with other vaptans, such as tolvaptan (B1682983), particularly with long-term use in specific patient populations like those with autosomal dominant polycystic kidney disease. nih.govresearchgate.netnih.govwjgnet.com This has led to recommendations for regular monitoring of liver function tests (transaminases) in clinical trials of vaptans. clinicaltrials.govresearchgate.netnih.gov Research has even shown cross-reactivity between tolvaptan-responsive T-cells and mozavaptan, suggesting a potential for similar immunological intolerance. researchgate.net Therefore, careful hepatic safety monitoring is a key consideration in mozavaptan research.

Neurological Safety Assessments, including Osmotic Demyelination Syndrome Risk

A significant concern with the treatment of hyponatremia, particularly its rapid correction, is the risk of inducing osmotic demyelination syndrome (ODS), a severe and potentially irreversible neurological disorder. oup.comnih.govnewsciencepubl.com ODS can manifest as central pontine myelinolysis and extrapontine myelinolysis. nih.gov

The rapid shift in serum osmolality that can occur with overly aggressive correction of chronic hyponatremia can lead to the dehydration of brain cells, resulting in demyelination. nih.gov Therefore, a cornerstone of neurological safety assessment in mozavaptan clinical trials is the strict monitoring of the rate of serum sodium correction. oup.com The goal is to achieve a slow and controlled increase in serum sodium levels to minimize the risk of ODS. oup.comnewsciencepubl.com While vaptans are considered effective, treatment initiation in a hospital setting is often recommended to allow for close patient monitoring. oup.com

Contraindications and Cautions in Specific Pathological States

The use of mozavaptan hydrochloride is not appropriate for all patients, and specific contraindications and cautions have been identified through clinical research.

Anuria and Severe Renal Impairment

Mozavaptan is contraindicated in patients with anuria, the absence of urine production. patsnap.comscribd.com In such cases, the drug cannot exert its therapeutic effect, and its administration would be futile and potentially harmful. Additionally, its use is contraindicated in patients with severe renal impairment. patsnap.comstonybrookmedicine.edu The efficacy of mozavaptan is dependent on adequate renal function to excrete free water. In individuals with severely compromised kidney function, the drug's effect is diminished, and its use could exacerbate underlying renal issues. medscape.com

Conditions Predisposing to Electrolyte Imbalances or Dehydration

The therapeutic action of this compound, an antagonist of the vasopressin V2 receptor, centers on promoting free water excretion (aquaresis) to correct hyponatremia. patsnap.com This mechanism, however, necessitates careful consideration of patient populations with pre-existing conditions that render them susceptible to electrolyte shifts and dehydration.

Caution is advised when considering this compound for patients with conditions that already predispose them to electrolyte imbalances or dehydration. patsnap.com Key among these are the very conditions the drug is often intended to treat, such as the Syndrome of Inappropriate Antidiuretic Hormone (SIADH), congestive heart failure, and certain types of cirrhosis, where fluid and electrolyte regulation is already compromised. patsnap.commedchemexpress.com

Furthermore, individuals with underlying renal impairment require close monitoring. patsnap.com Since the kidneys are the primary site of the drug's action, any pre-existing kidney disease could exacerbate the risk of adverse effects. The drug is specifically contraindicated in patients with anuria (the absence of urine production) or severe renal impairment. patsnap.com

Dehydration is a significant predisposing factor for complications. Patients must maintain adequate fluid intake to counteract the drug-induced aquaresis. patsnap.com If a patient becomes dehydrated, the risk of developing hypernatremia (abnormally high sodium levels) increases substantially. patsnap.com This is a serious condition that can lead to significant neurological symptoms. patsnap.com Therefore, conditions that inherently increase the risk of dehydration are a major safety consideration.

Certain patient groups are at a higher risk for electrolyte imbalances in general. These include individuals with chronic diseases such as kidney problems or heart disease. hydratis.co The use of concomitant medications that also affect electrolyte levels, such as diuretics, can further increase the risk. patsnap.com

Table 1: Conditions Predisposing to Adverse Effects with this compound

| Predisposing Condition | Associated Risk | Rationale | Citations |

|---|---|---|---|

| Severe Renal Impairment/Anuria | Contraindicated | Impaired ability to manage fluid and electrolyte balance, drug is contraindicated. | patsnap.com |

| Dehydration | Increased risk of hypernatremia | Reduced body water combined with drug-induced water excretion can lead to dangerously high sodium concentration. | patsnap.com |

| Congestive Heart Failure / Cirrhosis | Susceptibility to electrolyte shifts | These conditions involve baseline dysregulation of fluid and sodium balance. | patsnap.commedchemexpress.com |

| Concomitant Diuretic Use | Exacerbated risk of electrolyte imbalance | Additive effects on water and electrolyte excretion. | patsnap.com |

Research into Less Common Adverse Event Mechanisms (e.g., Gastrointestinal, Neurological)

Beyond the primary and more common effects related to its mechanism of action, research and clinical trials have investigated less common adverse events associated with this compound, particularly those affecting the gastrointestinal and neurological systems.

Gastrointestinal Adverse Events: In clinical research, gastrointestinal disturbances have been reported. A study involving patients with ectopic ADH syndrome reported adverse events including dry mouth, anorexia, and nausea/vomiting. oup.comniph.go.jp Dry mouth was the most common adverse event noted in one trial, occurring in five of sixteen patients, which is directly linked to the aquaretic effect of the drug. niph.go.jp Nausea and general gastrointestinal discomfort are also recognized as potential side effects. patsnap.compatsnap.com

Neurological Adverse Events: Neurological side effects have also been observed. Headaches and dizziness are among the reported less common adverse events. patsnap.compatsnap.com These may be a consequence of the shifts in fluid balance and electrolyte levels induced by the medication. patsnap.com

More severe neurological complications are a significant concern, not necessarily as a direct effect of the drug itself, but as a consequence of its powerful intended effect on serum sodium.

Osmotic Demyelination Syndrome (ODS): A primary neurological risk associated with any treatment that rapidly corrects chronic hyponatremia is ODS (also known as central pontine myelinolysis). oup.com If serum sodium levels rise too quickly, it can lead to a rapid shift of water out of brain cells, causing irreversible neurological damage. nih.gov While clinical trials with Mozavaptan have reported no instances of excessively rapid sodium increases or ODS, it remains a critical potential risk that necessitates careful monitoring during treatment initiation. niph.go.jpoup.com

Symptoms of Severe Hypernatremia: Should the drug's effect lead to an overshoot in sodium correction, resulting in severe hypernatremia, significant neurological symptoms can occur. These include confusion, muscle twitching, and seizures, which require immediate medical intervention. patsnap.com

Clinical studies have aimed to carefully characterize these risks. In one study of 16 patients, 35 non-serious adverse events were reported, with neurological symptoms like headaches being recorded. oup.comniph.go.jp Crucially, the study emphasized that no excessively rapid increases in serum sodium were observed, suggesting that with proper oversight, the risk can be managed. niph.go.jp

Table 2: Research Findings on Less Common Adverse Events

| Adverse Event Category | Specific Events Reported in Research | Potential Mechanism | Citations |

|---|---|---|---|

| Gastrointestinal | Dry mouth, Nausea, Vomiting, Anorexia | Direct consequence of aquaresis (dry mouth); other mechanisms not fully elucidated. | patsnap.compatsnap.comoup.comniph.go.jp |

| Neurological (Common) | Headache, Dizziness | Shifts in fluid and electrolyte balance. | patsnap.compatsnap.com |

| Neurological (Severe/Potential) | Osmotic Demyelination Syndrome (ODS) | Overly rapid correction of chronic hyponatremia. | oup.comnih.gov |

| Neurological (Severe/Potential) | Confusion, Muscle Twitching, Seizures | Consequence of severe hypernatremia (overcorrection of sodium). | patsnap.com |

Structure Activity Relationship Sar and Derivative Development Research

Benzazepine Core Structure and Functional Group Contributions to Receptor Affinity

The foundation of mozavaptan's activity lies in its tricyclic benzazepine core. drugcentral.orgmedchemexpress.com This seven-membered ring system, fused to a benzene (B151609) ring, provides the essential scaffold for interaction with the vasopressin V2 receptor. sci-hub.se Research has demonstrated that this core structure is a common feature among many vasopressin receptor antagonists. sci-hub.se

The affinity of mozavaptan (B1181) for the V2 receptor is significantly influenced by the various functional groups attached to this core. Mozavaptan is a potent and selective antagonist of the vasopressin V2 receptor with an IC50 of 14 nM, showing approximately 85-fold selectivity over the V1 receptor (IC50 of 1.2 μM). medchemexpress.commedchemexpress.com The initial lead compound, a 2-phenylbenzamide derivative, was identified after discovering that lipophilic groups on the terminal benzamide (B126) moiety generally enhanced vasopressin receptor binding affinities. sci-hub.se However, to improve water solubility and oral bioavailability, an amino group was introduced at the 5-position of the benzazepine ring. sci-hub.se

Impact of Substitutions on Pharmacological Properties

Systematic modifications of the mozavaptan structure have yielded crucial insights into how specific substitutions dictate its pharmacological behavior, particularly oral bioavailability and receptor binding.

Role of the 5-Amino Group on Oral Bioavailability

A pivotal discovery in the development of mozavaptan was the introduction of a 5-dimethylamino group on the benzazepine ring. sci-hub.se This substitution was found to be critical for enhancing the compound's oral bioavailability, a key parameter for a clinically viable drug. sci-hub.se The initial lead compounds, while potent, suffered from poor absorption when administered orally. The addition of the amino group at the 5-position successfully addressed this limitation, paving the way for an orally active V2 receptor antagonist. sci-hub.se

Effects of Lipophilic Substitutions on Benzamide Moiety Binding

The benzamide moiety of mozavaptan plays a crucial role in its interaction with the V2 receptor. Studies have consistently shown that substitutions on this part of the molecule, particularly those that increase lipophilicity, can significantly enhance binding affinity. sci-hub.senih.govnih.gov This principle was a guiding factor in the initial discovery phase, leading to the identification of the 2-phenylbenzamide derivative as a promising lead. sci-hub.se The variation of substituents on the lateral phenyl ring, such as chloro, fluoro, methoxy (B1213986), and methyl groups, allowed for the identification of optimal substitutions. sci-hub.se Specifically, a 2-methyl group, as seen in mozavaptan, was found to be an optimal substituent. sci-hub.se

Discovery and Optimization Leading to Related Vaptan Compounds

The knowledge gained from the SAR studies of mozavaptan and its early derivatives provided a robust platform for the discovery and optimization of a new generation of vaptan compounds with improved properties.

Derivation of Tolvaptan (B1682983) (OPC-41061) from Mozavaptan Scaffolds

The development of tolvaptan (OPC-41061) is a direct outcome of the optimization efforts building upon the mozavaptan scaffold. sci-hub.seresearchgate.net By further evaluating and modifying the mozavaptan structure, researchers at Otsuka Pharmaceuticals were able to enhance oral activity and selectivity for the V2 receptor. sci-hub.se

Key modifications that led to tolvaptan included the introduction of a chlorine atom at the 7-position of the benzazepine ring and a methyl group at the 2-position of the aminobenzoyl moiety. sci-hub.se These changes, combined with the foundational knowledge of the importance of the 5-position substitution, culminated in the creation of tolvaptan, a potent and orally active nonpeptide arginine vasopressin V2 receptor antagonist. sci-hub.senih.gov

Table 1: Comparison of Receptor Binding Affinities

| Compound | V1 Receptor IC50 (μM) | V2 Receptor IC50 (nM) | Selectivity (V1/V2) |

|---|---|---|---|

| Mozavaptan | 1.2 medchemexpress.commedchemexpress.com | 14 medchemexpress.commedchemexpress.com | ~85-fold medchemexpress.commedchemexpress.com |

| Tolvaptan | - | - | 30 times more avidity for V2 than V1 nih.gov |

IC50: Half maximal inhibitory concentration. A lower value indicates a higher binding affinity.

Table 2: Key Structural Modifications from Mozavaptan to Tolvaptan

| Feature | Mozavaptan | Tolvaptan | Impact of Modification |

|---|---|---|---|

| Benzazepine Ring Substitution (Position 7) | Unsubstituted | Chloro (Cl) sci-hub.se | Enhanced oral activity sci-hub.se |

| Aminobenzoyl Moiety Substitution (Position 2) | Methyl (CH3) sci-hub.se | Methyl (CH3) sci-hub.se | Maintained optimal substitution sci-hub.se |

| Benzazepine Ring Substitution (Position 5) | Dimethylamino sci-hub.se | Hydroxyl (OH) nih.gov | Maintained desired pharmacological properties sci-hub.se |

Structural Modifications Enhancing V2 Selectivity and Oral Activity

The journey to developing orally active and selective V2 receptor antagonists like mozavaptan involved extensive structural modifications of the initial benzazepine scaffold. sci-hub.seresearchgate.net Key insights from this research have elucidated the structural features crucial for potent and selective V2 antagonism.

A pivotal discovery was the importance of a lipophilic group at the ortho position of the terminal benzoyl ring, which was found to be critical for achieving high affinity for the V2 receptor and ensuring oral activity. researchgate.net Furthermore, the introduction of an alkylamino group on the benzazepine ring proved to be a significant modification for enhancing oral bioavailability. researchgate.net

SAR studies revealed that specific substitutions on the benzazepine and aminobenzoyl moieties could fine-tune the compound's properties. For instance, the introduction of a 7-Cl moiety on the benzazepine ring and a 2-CH3 group on the aminobenzoyl moiety led to the development of tolvaptan, a derivative with enhanced oral activity. sci-hub.se The 5-amino group on the benzazepine ring of mozavaptan was also identified as being important for its oral bioavailability. sci-hub.se

Further research has shown that subtle changes can have a dramatic impact. For example, the introduction of chloro or methyl groups at the C-3 position of the inner benzene ring enhanced selectivity for the human vasopressin V2 receptor. sci-hub.se In contrast, substituents like chloro or methoxy groups at the C-2 position had minimal effect on potency and selectivity. sci-hub.se The exploration of different substituents on the lateral phenyl ring identified the 2-methyl group (present in both mozavaptan and tolvaptan) and a 5-fluoro group as being optimal. sci-hub.se

The following table summarizes the key structural modifications and their impact on the activity of vasopressin receptor antagonists:

| Structural Modification | Effect on Activity | Example Compound(s) | Reference(s) |

| Lipophilic group at ortho position of terminal benzoyl ring | High V2 receptor affinity and oral activity | Tolvaptan | researchgate.net |

| Alkylamino group on the benzazepine ring | Enhanced oral bioavailability | Mozavaptan | sci-hub.seresearchgate.net |

| 7-Cl on benzazepine and 2-CH3 on aminobenzoyl | Enhanced oral activity | Tolvaptan | sci-hub.se |

| Chloro or methyl group at C-3 of inner benzene ring | Enhanced V2 selectivity | - | sci-hub.se |

| 2-methyl or 5-fluoro on lateral phenyl ring | Optimal substitution for activity | Mozavaptan, Tolvaptan | sci-hub.se |

Rational Drug Design Approaches for Vasopressin Receptor Antagonists

The development of vasopressin receptor antagonists has increasingly benefited from rational drug design approaches, which leverage an understanding of the three-dimensional structure of the target receptor to design more effective and selective drugs. biorxiv.org

The discovery of non-peptide antagonists, a significant breakthrough, made it possible to develop orally bioavailable drugs that could selectively block vasopressin receptor subtypes. sci-hub.se This shift from peptide-based to small molecule antagonists was a crucial step in creating therapeutically viable drugs like mozavaptan.

Cryo-electron microscopy studies have provided valuable insights into the binding modes of different antagonists to the V2 receptor. biorxiv.org For instance, the non-peptide antagonist tolvaptan binds deeper within the orthosteric binding site of the V2 receptor compared to the peptide antagonist Mambaquaretin. biorxiv.org Tolvaptan makes direct contact with a key "toggle switch" residue, W284, in the transmembrane domain 6, a feature that is critical for its inhibitory mechanism. biorxiv.org

This detailed structural information is invaluable for the rational design of new antagonists with improved properties, such as enhanced selectivity and reduced potential for off-target effects. biorxiv.org By understanding the specific interactions between the drug and the receptor at a molecular level, medicinal chemists can design new molecules with optimized binding characteristics.

The development of selective V2 receptor antagonists like mozavaptan has paved the way for a new class of drugs known as aquaretics. researchgate.net These agents promote the excretion of free water without significantly affecting electrolyte balance, offering a targeted therapeutic approach for conditions characterized by water retention. researchgate.netnih.gov

Future Research Directions and Unanswered Questions

Long-Term Efficacy and Safety in Chronic Conditions

While short-term studies have demonstrated the effectiveness of mozavaptan (B1181) in managing hyponatremia, particularly that caused by the syndrome of inappropriate antidiuretic hormone (SIADH), its long-term efficacy and safety in chronic conditions require more extensive investigation. patsnap.comnih.gov Most clinical trials have focused on treatment durations of several days to a few weeks. nih.govoup.com For instance, a study on patients with ectopic ADH syndrome showed significant improvement in serum sodium levels over a 7-day treatment period. nih.gov Another study involving the related vaptan, satavaptan, assessed its long-term efficacy and safety for at least 12 months in patients with SIADH, showing sustained normalization of serum sodium with good tolerance. nih.gov Similar long-term data for mozavaptan, especially in chronic heart failure and cirrhosis, are needed to establish its role in the continuous management of these conditions. patsnap.com Research should focus on whether the initial benefits are sustained over months or years and whether new safety concerns emerge with prolonged use.

Potential Applications in Polycystic Kidney Disease Pathogenesis

Autosomal dominant polycystic kidney disease (ADPKD) is a genetic disorder characterized by the formation of numerous fluid-filled cysts in the kidneys. nih.govfondazionetelethon.it The pathogenesis of ADPKD involves complex signaling pathways, with cyclic adenosine (B11128) monophosphate (cAMP) playing a central role in promoting cyst growth. frontiersin.orgscielo.br Vasopressin V2 receptor antagonists, like mozavaptan, can inhibit cAMP production and have shown promise in preclinical models of PKD. frontiersin.orgscielo.br Studies in rodent models have demonstrated that V2 receptor antagonists can ameliorate PKD. frontiersin.org While the V2 receptor antagonist tolvaptan (B1682983) is approved for the treatment of ADPKD, further research is warranted to explore the specific potential of mozavaptan in altering the course of this disease. nih.govpatsnap.com Future studies should investigate mozavaptan's ability to reduce cyst formation and growth, preserve renal function, and its long-term impact on disease progression in relevant animal models and eventually in human clinical trials.

Combination Therapies and Synergistic Effects

Investigating the synergistic effects of mozavaptan hydrochloride when used in combination with other therapeutic agents is a promising area of research. For instance, in heart failure, combining mozavaptan with conventional diuretics like furosemide (B1674285) could offer a more potent and balanced diuretic effect. ahajournals.orgnih.gov Preclinical studies have shown that the combination can lead to a significant decline in body weight and an increase in urine output compared to furosemide alone, without significantly altering serum potassium levels. ahajournals.org Similarly, in cancer patients with hyponatremia, combining mozavaptan with chemotherapy could improve tolerance to the cancer treatment by managing fluid balance. nih.govnih.gov Future clinical trials should be designed to systematically evaluate the efficacy and safety of such combination therapies, aiming to identify optimal dosing strategies and patient populations that would benefit most from these synergistic approaches.

Research in Underexplored Patient Populations and Subgroups

The clinical utility of this compound needs to be explored in a wider range of patient populations and subgroups. While its use in SIADH is established in some regions, its efficacy in hyponatremia associated with other conditions like heart failure and cirrhosis requires more robust clinical data. patsnap.comwikipedia.org Furthermore, specific subgroups, such as the elderly, patients with varying degrees of renal impairment, and those with specific cancer types causing ectopic ADH secretion, may respond differently to mozavaptan. nih.govresearchgate.net For example, a meta-analysis of vaptans in cirrhosis patients with ascites indicated their effectiveness in improving serum sodium concentration. nih.gov Future research should include well-designed clinical trials focusing on these specific populations to provide tailored treatment guidelines and a better understanding of the risk-benefit profile in diverse clinical scenarios.

Biomarker Identification for Predicting Treatment Response and Adverse Events